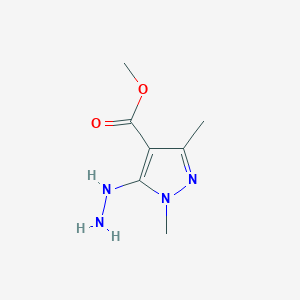
2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: The compound might be used in the production of materials or as a component in industrial processes.
Mechanism of Action
The mechanism by which 2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For example, compounds with similar pharmacological actions or those used in similar applications can be listed for comparison. The unique properties of this compound, such as its specific reactivity or biological activity, would distinguish it from these similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance and potential uses. Further research and exploration of this compound could lead to new discoveries and advancements in science and industry.
Properties
IUPAC Name |
2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(22)13-7-9-15(10-8-13)20-19-21-18(24)17(25-19)11-16(23)14-5-3-2-4-6-14/h2-10,17H,11H2,1H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDWOWXSGOUTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B8019970.png)

![3-[(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)sulfanyl]propanoic acid](/img/structure/B8019988.png)


![2-[(4-oxo-1H-quinazolin-2-yl)methyl]isoindole-1,3-dione](/img/structure/B8020019.png)
![3-(2-Chloropyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8020025.png)
![methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate](/img/structure/B8020027.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B8020036.png)
![Sodium;4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate](/img/structure/B8020055.png)

![[(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;hydrochloride](/img/structure/B8020068.png)
